3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

3-Amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide (CAS 1247428-51-8) is a chiral pyrrolidine carboxamide featuring a 3-fluorophenyl substituent. Its structure, incorporating an amino group at the 3-position of the pyrrolidine ring, places it within a class of compounds extensively explored in medicinal chemistry for generating NK-3 receptor antagonists and other bioactive molecules.

Molecular Formula C11H14FN3O
Molecular Weight 223.25 g/mol
Cat. No. B12071013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide
Molecular FormulaC11H14FN3O
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN3O/c12-8-2-1-3-10(6-8)14-11(16)15-5-4-9(13)7-15/h1-3,6,9H,4-5,7,13H2,(H,14,16)
InChIKeyHBNLWGXUKDJETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide: Core Chemical Profile and Research Provenance


3-Amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide (CAS 1247428-51-8) is a chiral pyrrolidine carboxamide featuring a 3-fluorophenyl substituent . Its structure, incorporating an amino group at the 3-position of the pyrrolidine ring, places it within a class of compounds extensively explored in medicinal chemistry for generating NK-3 receptor antagonists and other bioactive molecules [1]. The compound's utility is primarily as a research intermediate, and its procurement is justified by its unique substitution pattern, which is not readily interchangeable with other halogenated or non-halogenated analogs in structure-activity relationship (SAR) studies.

The 3-Fluorophenyl Specificity: Why Analog Substitution is Not Feasible for 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide


The simple substitution of the 3-fluoro group on the phenyl ring of this pyrrolidine carboxamide with other halogens (e.g., Cl, Br) or moving it to the 4-position can drastically alter the compound's physicochemical properties, binding affinities, and pharmacokinetic profiles, a phenomenon well-documented in NK-3 receptor antagonist programs [1]. The 3-fluorophenyl moiety imparts a specific electronic effect and lipophilicity that cannot be mimicked by other substituents, making this compound non-fungible in precise SAR investigations. The 3-amino group on the pyrrolidine ring further introduces chirality, adding another layer of complexity where enantiopurity is critical for target engagement, and generic or racemic alternatives are insufficient [1].

Quantitative Differentiation Analysis for 3-Amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide Procurement


Lipophilicity-Driven Differentiation Against 4-Fluorophenyl and Unsubstituted Analogs

The meta-fluorine substitution in 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide introduces a distinct electronic and steric profile compared to its para-fluoro and unsubstituted phenyl analogs. While specific experimental logP or logD values are not publicly available for this exact compound, class-level SAR from NK-3 receptor antagonist patents demonstrates that the 3-fluorophenyl group is critical for optimizing potency and CNS penetration, which cannot be achieved with a 4-fluorophenyl or phenyl group [1].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Chiral Integrity as a Key Procurement Criterion

The 3-amino substituent on the pyrrolidine ring creates a chiral center, making the enantiomeric purity of 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide a critical quality attribute. Unlike achiral alternatives or racemic mixtures, only a specific enantiomer is expected to be active in biological assays. The patent literature on similar pyrrolidine carboxamide structures emphasizes that resolved enantiomers show significantly different, and often opposing, biological activities [1]. The procurement value is thus directly tied to the availability of the desired, chirally pure enantiomer.

Chiral Synthesis Analytical Chemistry Drug Discovery

Differential Reactivity: Amino Group as a Synthetic Handle

The free 3-amino group on the pyrrolidine ring offers a versatile synthetic handle for further derivatization, distinguishing it from N-alkylated or 3-hydroxy analogs. This primary amine allows for site-selective acylation, sulfonylation, or reductive amination, enabling the rapid generation of focused compound libraries for hit-to-lead optimization . This reactivity cannot be replicated by 3-hydroxy or 3-alkyl substituted pyrrolidine carboxamides.

Chemical Synthesis Derivatization ADME Optimization

Recommended Procurement Scenarios for 3-Amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide Based on Evidence


NK-3 Receptor Antagonist Lead Optimization Programs

Based on the patent evidence for the pyrrolidine carboxamide class, 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide is most appropriately procured as a key chiral intermediate or final compound for the development and SAR study of novel NK-3 receptor antagonists targeting neurological disorders [1]. The precise 3-fluorophenyl and 3-amino substitution pattern is integral to the pharmacophore described in the patent family.

Chiral Pyrrolidine Library Synthesis for Fragment-Based Drug Discovery

The compound's inherent chirality from the 3-amino group makes it a valuable scaffold for fragment-based libraries, particularly where enantiopure fragments are required. Its procurement is recommended for creating diverse, stereochemically defined compound libraries where the chiral center's absolute configuration is a critical variable for biological activity [1]. This is supported by evidence that enantiomeric purity can lead to orders-of-magnitude differences in potency for similar chemotypes [2].

Positive Control in InhA-Related Antibacterial Assays

While not an InhA inhibitor itself, the compound can serve as a structural analog or procured as a starting material for the synthesis of known InhA inhibitors. The established SAR around pyrrolidine carboxamide InhA inhibitors provides a validated framework for utilizing this compound as a core in medicinal chemistry efforts against multidrug-resistant tuberculosis [2].

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